
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2-cyclopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the synthesis of the 2-cyclopropylphenyl group through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Cyclopentane Ring Formation: The cyclopentane ring is then introduced through cyclization reactions, which may involve palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Applications De Recherche Scientifique
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the 2-cyclopropylphenyl group.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with a phenyl group instead of the cyclopentane ring.
Uniqueness: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the 2-cyclopropylphenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
1-(2-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-3-4-10-15)13-6-2-1-5-12(13)11-7-8-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17) |
Clé InChI |
VHKLNNSIORIFDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2C3CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)

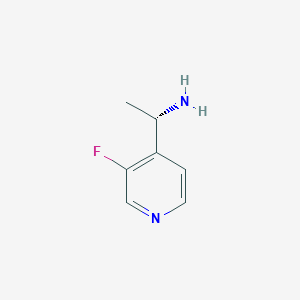
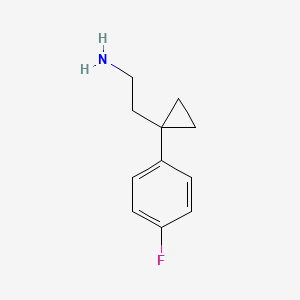
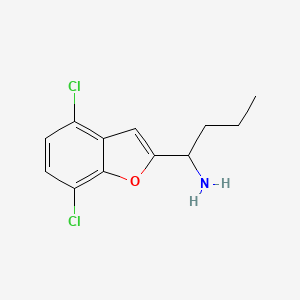
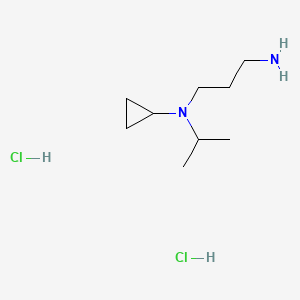
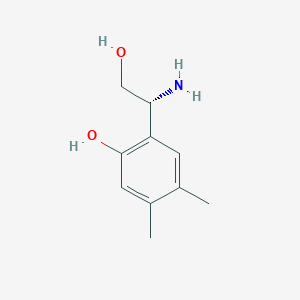
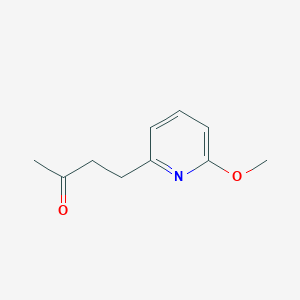
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
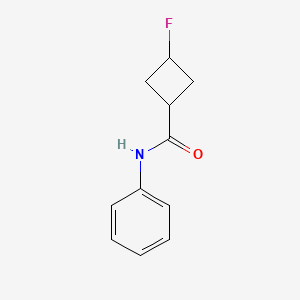
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)

